N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
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Overview
Description
This compound is commonly used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group of leucine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Dehydro Compound: The protected leucine is then subjected to dehydrogenation to form the 4,5-dehydro derivative.
Formation of the Dicyclohexylammonium Salt: The final step involves the reaction of the dehydro compound with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dehydro compound back to its saturated form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of peptides and other complex molecules, where stereochemistry and protection of functional groups are crucial .
Properties
CAS No. |
1217776-08-3 |
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Molecular Formula |
C23H42N2O4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |
InChI Key |
ZRIOKRZSXPPREV-NIFFTEIASA-N |
Isomeric SMILES |
CC(=C)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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